

An In-depth Technical Guide to 2,2'-Bipyrazine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2,2'-Bipyrazine

Cat. No.: B159260

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Abstract

2,2'-Bipyrazine, a heterocyclic organic compound, is a significant ligand in coordination chemistry and a versatile building block in the development of functional materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an in-depth look at its common applications, particularly in photocatalysis and medicinal chemistry. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

2,2'-Bipyrazine (also known as 2,2'-bipyrazinyl or 2-pyrazin-2-ylpyrazine) is an aromatic compound with the chemical formula $C_8H_6N_4$. It consists of two pyrazine rings linked by a single carbon-carbon bond between the 2 and 2' positions. The electron-deficient nature of the pyrazine rings imparts unique electronic properties to **2,2'-bipyrazine**, making it a highly sought-after ligand for the synthesis of metal complexes with interesting photophysical and electrochemical characteristics. Its ability to form stable complexes with a variety of transition metals has led to its use in diverse fields, from photocatalysis and organic electronics to medicinal chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of **2,2'-bipyrazine** are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physicochemical Properties of 2,2'-Bipyrazine

Property	Value	Reference
Molecular Formula	C ₈ H ₆ N ₄	[1]
Molecular Weight	158.16 g/mol	[1]
CAS Number	10199-00-5	[1]
Appearance	Yellow to light-brown solid/flakes	[2][3]
Melting Point	185-188 °C	
Purity	95-97% (commercially available)	[3]
Air Sensitivity	Yes	[3]

Table 2: Spectroscopic Data for 2,2'-Bipyrazine

Spectroscopic Technique	Data	Reference
^1H NMR (400 MHz, CDCl_3 , 60 $^\circ\text{C}$)	δ (ppm): 8.65 (s, 2H), 8.78 (d, $J=2.7$ Hz, 2H), 9.25 (d, $J=1.5$ Hz, 2H)	[4]
^{13}C NMR	Signals in the aromatic region. Specific shifts depend on solvent and temperature.	[5]
FT-IR (cm^{-1})	Key peaks corresponding to C=N, C=C, and C-H stretching and bending vibrations.	
UV-Vis (in Hexane)	$\lambda_{\text{max}} = 320$ nm	[6]
Mass Spectrometry	m/z (top peak) = 158	

Table 3: Crystallographic Data for 2,2'-Bipyrazine

Parameter	Value	Reference
CCDC Number	153496	
Crystal System	Monoclinic	
Space Group	$P2_1/n$	
a (\AA)	7.584(2)	
b (\AA)	9.712(2)	
c (\AA)	10.203(2)	
β ($^\circ$)	109.43(3)	
Volume (\AA^3)	708.1(3)	
Z	4	

Note: Detailed bond lengths and angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition number.

Synthesis of 2,2'-Bipyrazine

Several methods for the synthesis of **2,2'-bipyrazine** have been reported, with palladium-catalyzed cross-coupling reactions being among the most efficient and high-yielding.

Experimental Protocol: Palladium-Catalyzed Reductive Homocoupling of 2-Iodopyrazine[2][9]

This protocol, adapted from Schultz et al. (2015), provides a reliable and scalable method for the synthesis of **2,2'-bipyrazine**.^[7]

Materials:

- 2-Iodopyrazine (1.0 equiv)
- Potassium carbonate (K_2CO_3) (1.5 equiv)
- Palladium(II) acetate ($Pd(OAc)_2$) (0.05 equiv)
- 2-Propanol (2.0 equiv)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous solution of ammonium chloride (NH_4Cl)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A 250-mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, glass stopper, and a thermometer.
- The flask is charged with 2-iodopyrazine (e.g., 4.01 g, 19.5 mmol) and DMF (55.0 mL).^[2]
- To this solution, potassium carbonate (4.03 g, 29.1 mmol), palladium(II) acetate (218 mg, 0.973 mmol), and 2-propanol (3.0 mL, 39.2 mmol) are added.^[2]

- The resulting heterogeneous mixture is heated to 100 °C and stirred for 2 hours.[7]
- The reaction progress can be monitored by TLC analysis on silica gel using 50% EtOAc-hexane as the eluent. The starting material (2-iodopyrazine) has an R_f of 0.52, and the product (**2,2'-bipyrazine**) has an R_f of 0.27.[2]
- After completion, the reaction mixture is cooled to room temperature and a saturated aqueous solution of NH₄Cl (75 mL) is added.[2]
- The aqueous phase is extracted with ethyl acetate (3 x 75 mL).[2]
- The combined organic fractions are washed with a saturated aqueous solution of NH₄Cl (3 x 75 mL) and dried over anhydrous Na₂SO₄. [2]
- The solvent is removed by rotary evaporation to yield a light brown solid.[2]
- The crude product is recrystallized from ethyl acetate to afford **2,2'-bipyrazine** as light brown flakes (typical yield: 72-81%).[2][7]

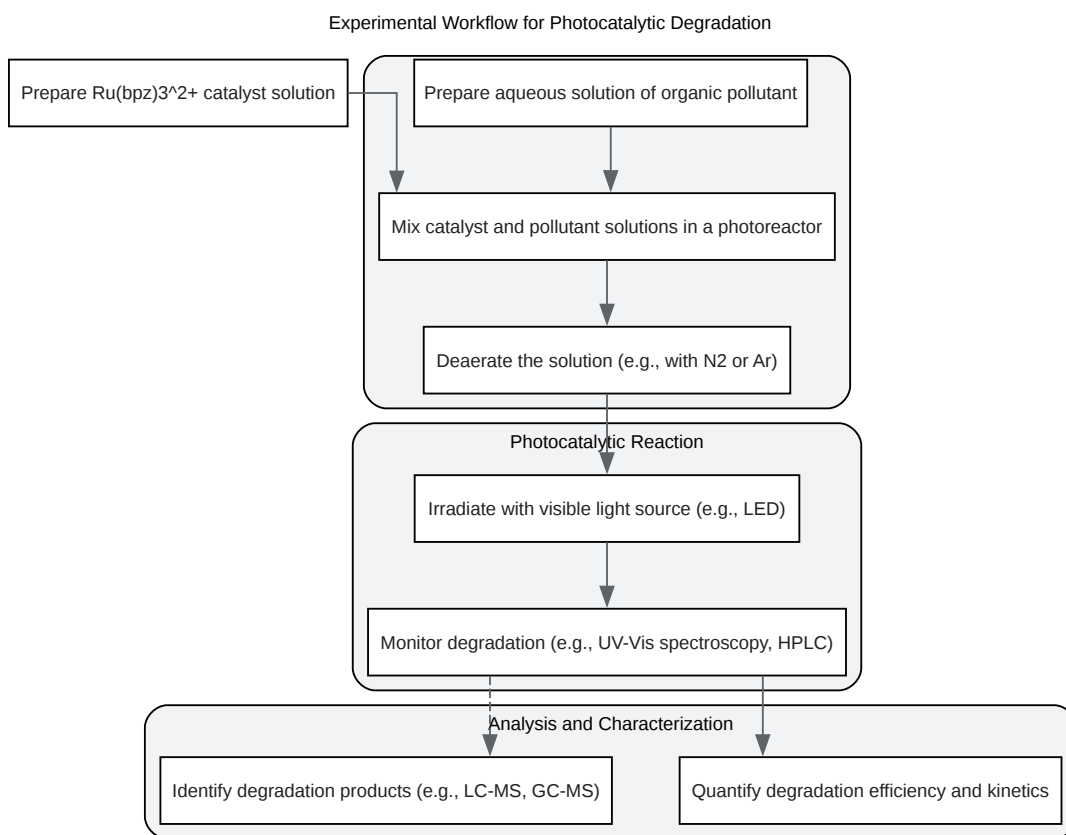
Common Uses of 2,2'-Bipyrazine

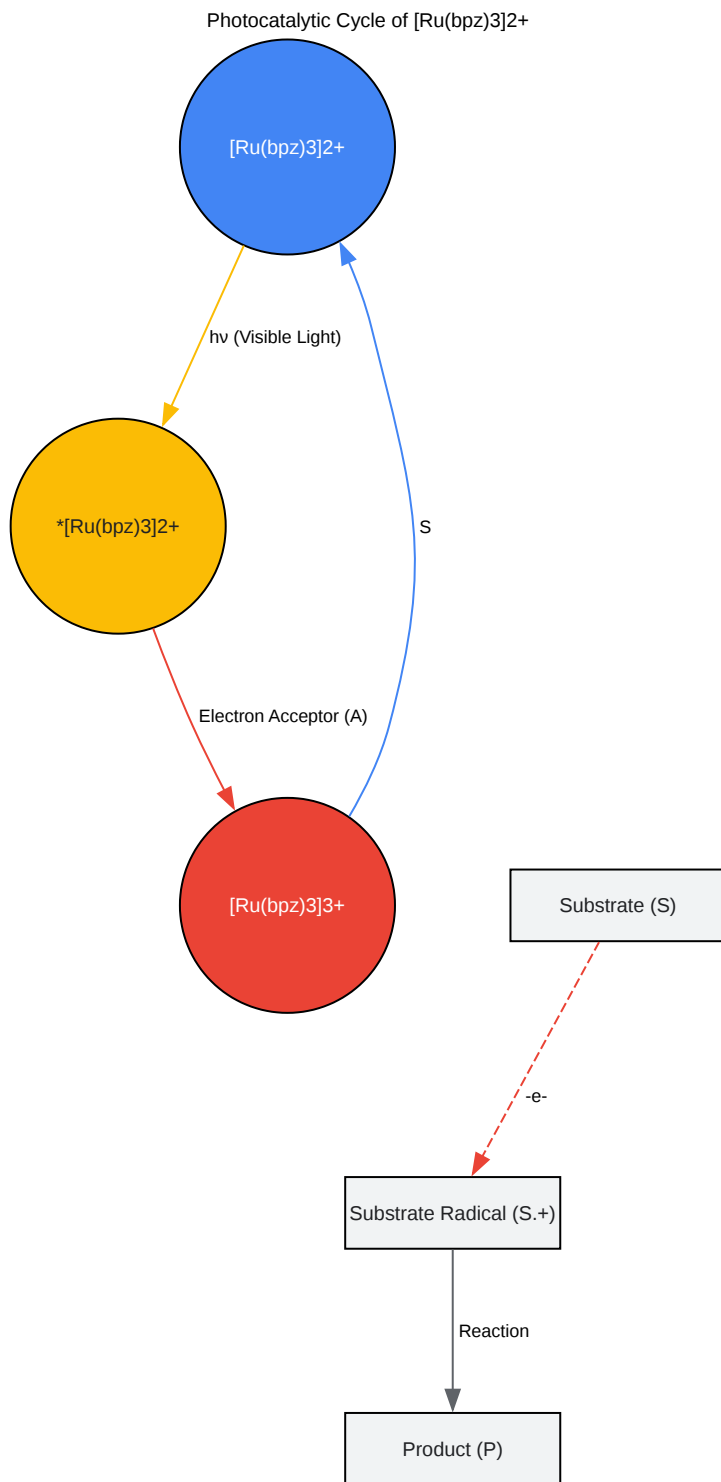
The unique electronic properties of **2,2'-bipyrazine** make it a valuable component in several areas of chemical research and development.

Photocatalysis

2,2'-Bipyrazine is a key ligand in the design of photoredox catalysts, particularly those based on ruthenium. The resulting complexes, such as tris(2,2'-bipyrazyl)ruthenium(II) ([Ru(bpz)₃]²⁺), are powerful photooxidants.[7] The electron-withdrawing nature of the bipyrazine ligands increases the excited-state oxidation potential of the metal complex, enabling it to catalyze a wide range of organic transformations upon irradiation with visible light.[7] These reactions often proceed via radical cation intermediates and are effective for various cycloadditions and coupling reactions.[2][8]

A general workflow for the use of a Ru(II)-bipyrazine complex in the photocatalytic degradation of an organic pollutant is outlined below.





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